molecular formula C14H18N8O B3001077 5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)methyl)-3-methyl-1,2,4-oxadiazole CAS No. 2309733-42-2

5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)methyl)-3-methyl-1,2,4-oxadiazole

Cat. No. B3001077
CAS RN: 2309733-42-2
M. Wt: 314.353
InChI Key: LRYZLZUQZNWCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-((4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)methyl)-3-methyl-1,2,4-oxadiazole” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings including a pyridazine ring and a triazole ring. The structures of similar compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .

Scientific Research Applications

Fluorescent Probes and Imaging

The structural features of the compound, particularly the [1,2,4]Triazolo[4,3-b]pyridazin-6-yl moiety, indicate potential use as fluorescent probes . These compounds can be designed to exhibit strong fluorescence, which can be utilized in biological imaging to track cellular processes or diagnose diseases.

Pharmaceutical Research

Compounds with the [1,2,4]Triazolo[4,3-b]pyridazin-6-yl scaffold have been found to exhibit various biological activities . They can act as inhibitors for enzymes like JAK1 and JAK2, which are targets for treating conditions such as cardiovascular disorders and type 2 diabetes .

Material Science

The [1,2,4]Triazolo[4,3-b]pyridazin-6-yl group is structurally conducive for creating materials with specific properties, such as energetic materials for industrial applications . These materials can be designed to have high thermal stability and insensitivity to external stimuli, making them suitable for use in extreme conditions.

Synthetic Chemistry

This compound can serve as a building block in synthetic chemistry, providing a versatile framework for the construction of more complex molecules . Its multiple reactive sites allow for various modifications, which can lead to the synthesis of a wide range of derivatives with potential applications in medicinal chemistry.

Antitumor Activities

Derivatives of [1,2,4]Triazolo[4,3-b]pyridazin-6-yl have shown potent antiproliferative activities against various cancer cell lines . This suggests that the compound could be a precursor for the development of new anticancer agents.

Antibacterial Agents

The triazole and pyridazine components are known to contribute to antibacterial properties . Research into novel triazolo[4,3-b]pyridazine derivatives has led to compounds with moderate to good antibacterial activities, which could be further explored with this compound.

Energetic Materials

In the field of energetic materials, the compound’s framework could be utilized to develop new explosives or propellants with improved performance and safety profiles . Its potential for high energy density and stability under various conditions makes it a candidate for advanced research in this area.

Organic Electronics

The electronic properties of the compound, such as its ability to transport charges, could be harnessed in the development of organic electronic devices . These could include organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where the compound’s structure could play a role in improving efficiency and durability.

properties

IUPAC Name

3-methyl-5-[[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N8O/c1-11-16-14(23-19-11)9-20-5-2-6-21(8-7-20)13-4-3-12-17-15-10-22(12)18-13/h3-4,10H,2,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYZLZUQZNWCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCCN(CC2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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